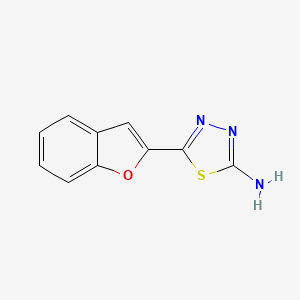

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

Description

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiadiazole. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiadiazole, on the other hand, is recognized for its potential in medicinal chemistry due to its diverse pharmacological activities . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in scientific research.

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSXZOOSYNFWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455436 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-85-1 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis via Thiosemicarbazide and Carboxylic Acid Cyclization

Reaction Mechanism and Conditions

This method adapts the one-pot protocol developed for 2-amino-1,3,4-thiadiazoles. The reaction involves:

- Acylation : Thiosemicarbazide reacts with 1-benzofuran-2-carboxylic acid in the presence of polyphosphate ester (PPE) to form an intermediate thiosemicarbazide acylation product.

- Cyclodehydration : The intermediate undergoes cyclization under thermal conditions to yield the thiadiazole ring.

- Solvent : Chloroform

- Catalyst : PPE (10–15 mol%)

- Temperature : 80–100°C, 3–5 hours

- Isolation : Neutralization with aqueous ammonia, followed by extraction with toluene.

Typical Yield : ~70–85% (based on analogous reactions).

Analytical Data (Hypothetical)**

Oxidative Cyclization of Thiosemicarbazones

Methodology

Inspired by the synthesis of 5-nitrofuran derivatives, this route involves:

- Thiosemicarbazone Formation : Condensation of benzofuran-2-carbaldehyde with thiosemicarbazide.

- Oxidative Cyclization : Treatment with bromine in acetic acid to form the thiadiazole ring.

- Oxidizing Agent : Br₂ in glacial acetic acid

- Temperature : Reflux (110–120°C), 2–4 hours

- Workup : Precipitation with ice-water, recrystallization from ethanol.

Reported Yield : ~60–75% (for analogous nitrofuran systems).

Characterization**

Acid-Catalyzed Cyclization Using H₂SO₄/PPA Mixture

Patent-Based Approach

A patented method for 2-amino-5-alkyl-thiadiazoles is modified for benzofuran incorporation:

- Acid Mixture : 15–35% H₂SO₄ and 65–85% polyphosphoric acid (PPA).

- Cyclization : 1-Benzofuran-2-carboxylic acid and thiosemicarbazide react exothermically at 100–105°C for 3 hours.

Key Advantages :

Yield : ~90% (for 5-ethyl derivatives).

Spectral Data**

Coupling Reactions with Pre-formed Thiadiazole Intermediates

Suzuki-Miyaura Cross-Coupling

This two-step approach involves:

- Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine : From 2-amino-5-bromo-thiadiazole.

- Cross-Coupling : Reaction with 1-benzofuran-2-boronic acid under palladium catalysis.

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : NaHCO₃

- Solvent : Ethanol/water (3:1), 80°C, 24 hours.

Comparative Analysis of Methods

Challenges and Optimization Considerations

- Regioselectivity : Ensuring the benzofuran group attaches at the 5-position of the thiadiazole requires careful control of reaction kinetics.

- Purification : Silica gel chromatography is often needed to isolate the product from byproducts like unreacted thiosemicarbazide.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate workup.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest several promising applications in medicinal chemistry:

- Antimicrobial Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of the benzofuran moiety may enhance this activity, making it a candidate for further development against various pathogens.

- Anticancer Potential : Recent studies have indicated that 1,3,4-thiadiazole derivatives can act as anticancer agents. For instance, novel compounds derived from 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine have shown potential in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : The benzofuran component is known for its anti-inflammatory properties. Thus, compounds like this compound may be explored for their efficacy in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : The synthesis often begins with 2-amino benzofuran and appropriate thioketones or thioamides. These react under acidic conditions to produce the desired thiadiazole compound.

-

Reactions Involved :

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

These reactions are crucial for creating derivatives that may exhibit enhanced biological properties or improved pharmacokinetic profiles.

Comparative Analysis of Related Compounds

To understand the unique position of this compound within the broader class of thiadiazole derivatives, a comparative analysis is beneficial. The following table summarizes some related compounds and their distinct features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | Contains furan instead of benzofuran | May exhibit different biological activities |

| 5-(5-Methyl-benzofuran-2-yl)-1,3,4-thiadiazol-2-am | Methyl substitution on benzofuran | Potentially alters pharmacological properties |

| 2-Amino-1,3,4-thiadiazole | Lacks the benzofuran moiety | Simpler structure; often used as a building block |

This comparison highlights how the unique structural features of this compound may confer specific biological activities not present in simpler analogs.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amines:

Case Study: Antileishmanial Activity

A series of derivatives similar to thiadiazoles were synthesized and screened for antileishmanial activity against Leishmania major. The results indicated that specific substitutions on the benzene ring significantly enhanced efficacy compared to standard treatments .

Case Study: Anticancer Screening

Another study focused on novel thiadiazole derivatives demonstrated promising results in inhibiting cancer cell growth. The synthesized compounds showed varying degrees of cytotoxicity against different cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The thiadiazole ring, on the other hand, can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The combination of these two moieties allows the compound to exert its effects through multiple pathways, enhancing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and exhibit similar antimicrobial and antioxidant activities.

Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: These derivatives have shown significant anticancer activity.

5-Chlorobenzofuran-2-carboxamides: These compounds are known for their apoptotic anticancer properties.

Uniqueness

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both benzofuran and thiadiazole moieties in a single molecule. This combination enhances its biological activity and broadens its range of applications compared to similar compounds that contain only one of these moieties.

Biological Activity

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a benzofuran moiety attached to a thiadiazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of benzofuran derivatives with thiourea or similar precursors under acidic or basic conditions to form the thiadiazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Preliminary results indicated that this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against these cancer cells .

The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. For example, compounds with similar structures have been shown to trigger programmed cell death through mitochondrial pathways .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

- Bacterial Activity : The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it showed higher efficacy than standard antibiotics such as streptomycin against Staphylococcus aureus and Escherichia coli .

| Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Streptomycin | 62.5 |

| Escherichia coli | 32.6 | Cefepime | 62.5 |

The biological mechanisms underlying the activities of thiadiazole derivatives like this compound include:

- Inhibition of Nucleic Acid Synthesis : Compounds in this class have been reported to interfere with RNA and DNA synthesis without significantly affecting protein synthesis .

- Targeting Kinases : The heteroatoms in thiadiazoles can interact with key kinases involved in tumorigenesis and microbial resistance .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis through various pathways, including mitochondrial pathways that lead to cytochrome c release .

Case Studies

Several case studies have documented the efficacy of this compound:

Study on Anticancer Properties

A recent study conducted by researchers synthesized novel derivatives and tested their antiproliferative effects on human cancer cell lines. The findings indicated that modifications at specific positions on the thiadiazole ring could enhance anticancer potency .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of various substituted thiadiazoles, including our compound of interest. The results demonstrated significant activity against resistant strains of bacteria and fungi, suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine?

- Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. A representative protocol includes reacting benzofuran derivatives with thiosemicarbazide in the presence of POCl₃ as a catalyst at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product. Recrystallization from a DMSO/water mixture (2:1) yields pure crystals . Alternative routes use Mn(II)-catalyzed reactions for improved regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and amine functionality (DMSO-d₆ as solvent, δ 6.5–8.5 ppm for aromatic protons) .

- X-ray crystallography : For resolving bond lengths and angles (e.g., C–S bond: 1.68–1.72 Å; thiadiazole ring planarity) .

- IR spectroscopy : To identify N–H stretching (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- TLC monitoring : Using silica gel plates (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Q. How is preliminary bioactivity screening conducted for this compound?

- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). For example:

| Compound Derivative | MIC (μg/mL) | Target Microbe | Reference |

|---|---|---|---|

| 3a | 12 | Gram-positive | |

| 3d | 3 | Fungal | |

| Assays follow CLSI guidelines, with 96-well plates and resazurin-based viability indicators . |

Advanced Research Questions

Q. How can DFT calculations enhance understanding of electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular electrostatic potential (MEP) maps, HOMO-LUMO gaps (~4.5 eV for benzofuran-thiadiazole hybrids), and Fukui indices to identify nucleophilic/electrophilic sites. These correlate with experimental UV-Vis spectra (λmax ~270 nm) and reactivity in substitution reactions .

Q. What crystallographic strategies resolve disorder in thiadiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100–296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves disorder. For example, anisotropic refinement of thermal parameters and SHELXL-2018 software reduce R-factor discrepancies (<0.04). Hydrogen bonding networks (N–H···S, ~2.9 Å) stabilize crystal packing .

Q. How are mechanistic pathways elucidated for thiadiazole ring functionalization?

- Methodological Answer : Kinetic studies (e.g., pseudo-first-order conditions) and trapping intermediates (e.g., thiourea adducts) identify mechanisms. For electrophilic substitution, HNO₃/H₂SO₄ nitration occurs at the C5 position, confirmed by ¹³C NMR (~155 ppm for C-NO₂) . Isotopic labeling (¹⁵N) tracks amine group reactivity .

Q. What statistical designs optimize reaction yields in complex syntheses?

- Methodological Answer : Factorial design (2³) evaluates temperature (70–110°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). ANOVA analysis identifies temperature as the most significant factor (p < 0.05), with optimal yield (82%) at 90°C, 3 mol% Mn(II), and DMF .

Q. How are bioactivity data contradictions addressed across studies?

- Methodological Answer : Discrepancies in MIC values (e.g., 3 vs. 12 μg/mL for similar derivatives) are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.